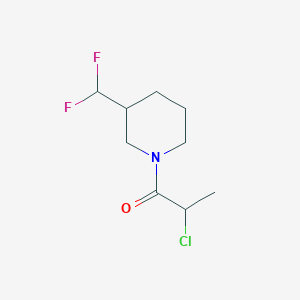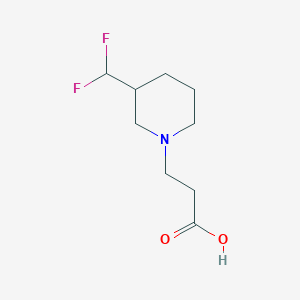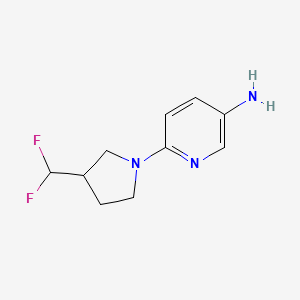
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
“6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H13F2N3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine serves as a significant precursor in the synthesis of various chemical compounds due to its structural versatility. It is utilized in creating derivatives that act as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, demonstrating potent and functionally active characteristics. These derivatives, with Ki values as low as 2.3 nM, exhibit good oral bioavailability and in vivo efficacy in rat models (Huang et al., 2005). This application underscores the compound's potential in developing therapeutics targeting specific receptors.
Catalysis and Material Science
The compound is also explored in material science and catalysis, where its derivatives contribute to the development of electrically conducting films. Pyrrolidine derivatives, for example, are involved in the synthesis of polypyrroles, a class of polymers known for their stability and electrical conductivity. These materials find applications in various fields, including electronics and materials engineering, showcasing the compound's utility beyond biological systems (Anderson & Liu, 2000).
Organometallic Chemistry
In organometallic chemistry, derivatives of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyrrolidin-3-amine play a crucial role in forming complexes with metals, which are essential for catalysis, drug development, and materials science. These complexes can exhibit unique properties such as enhanced reactivity, selectivity in reactions, and potential applications in asymmetric synthesis, highlighting the compound's versatility in synthetic chemistry (Sadimenko, 2011).
Anticancer Research
Furthermore, the structural motif of 6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is found in compounds investigated for their anticancer properties. These studies reveal its potential as a scaffold for designing novel anticancer agents, demonstrating the compound's significance in medicinal chemistry research. By modifying its structure, researchers can develop molecules with specific activity against various cancer cell lines, contributing to the discovery of new therapeutic agents (Chavva et al., 2013).
Propiedades
IUPAC Name |
6-[3-(difluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)7-3-4-15(6-7)9-2-1-8(13)5-14-9/h1-2,5,7,10H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIZTBMTAVGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Difluoromethyl)pyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



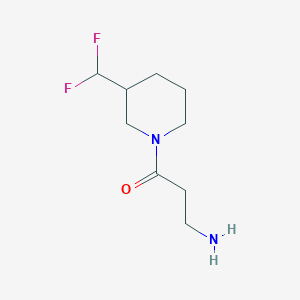
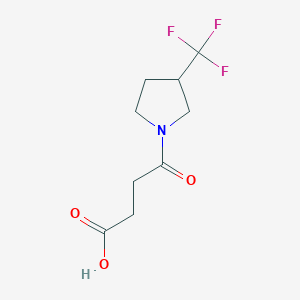
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-amine](/img/structure/B1476645.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)

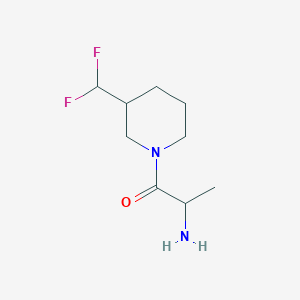

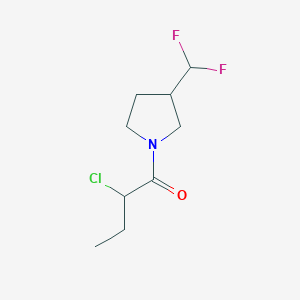

![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
